molecular formula C13H13N3O4 B13343611 4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide

4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide

Cat. No.: B13343611
M. Wt: 275.26 g/mol
InChI Key: UAUYIQYTOBDFBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide involves multiple steps, including nitration, methylation, and oxidation reactions. One common synthetic route includes:

    Methylation: The addition of methyl groups (-CH₃) to the bipyridine structure.

    Oxidation: The conversion of the nitro group to a nitro oxide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, substituted bipyridines, and various oxidized derivatives .

Mechanism of Action

The mechanism of action of 4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the bipyridine structure can chelate metal ions, affecting enzymatic activities and metal homeostasis .

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

6-(4-methoxypyridin-3-yl)-2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H13N3O4/c1-8-9(2)15(17)12(6-11(8)16(18)19)10-7-14-5-4-13(10)20-3/h4-7H,1-3H3

InChI Key

UAUYIQYTOBDFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=C(C=C1[N+](=O)[O-])C2=C(C=CN=C2)OC)[O-])C

Origin of Product

United States

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